BenchChemオンラインストアへようこそ!

2-((Tert-butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid

Lipophilicity LogP Physicochemical Properties

2-((Tert-butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid (CAS 2097944-52-8), also designated Boc-DL-2-cBu(3,3-DiF)-Gly-OH, is a non-proteinogenic, Boc-protected α,α-disubstituted glycine derivative bearing a gem‑difluorocyclobutane side chain. With a molecular formula of C₁₁H₁₇F₂NO₄ and a molecular weight of 265.25 g/mol, it serves as a conformationally constrained building block for peptide and peptidomimetic synthesis.

Molecular Formula C11H17F2NO4
Molecular Weight 265.25 g/mol
CAS No. 2097944-52-8
Cat. No. B1413429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Tert-butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid
CAS2097944-52-8
Molecular FormulaC11H17F2NO4
Molecular Weight265.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CC(C1)(F)F)C(=O)O
InChIInChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)6-4-11(12,13)5-6/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyBEYXDNVWKXTSEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Tert-butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic Acid CAS 2097944-52-8: Procurement-Ready Overview for Medicinal Chemistry


2-((Tert-butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid (CAS 2097944-52-8), also designated Boc-DL-2-cBu(3,3-DiF)-Gly-OH, is a non-proteinogenic, Boc-protected α,α-disubstituted glycine derivative bearing a gem‑difluorocyclobutane side chain . With a molecular formula of C₁₁H₁₇F₂NO₄ and a molecular weight of 265.25 g/mol, it serves as a conformationally constrained building block for peptide and peptidomimetic synthesis [1]. The 3,3-difluorocyclobutyl motif is increasingly employed in medicinal chemistry to modulate physicochemical and pharmacokinetic parameters, and robust multigram synthetic routes to this class of intermediates have been established, ensuring reliable supply for drug‑discovery programmes [2].

Why Substituting CAS 2097944-52-8 with Non‑Fluorinated or Mono‑Fluorinated Analogs Compromises Key Physicochemical and Pharmacokinetic Outcomes


Simple replacement of 2-((tert-butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid with its non‑fluorinated cyclobutylglycine counterpart (e.g., Boc‑cyclobutylglycine, CAS 811460‑95‑4) ignores the profound influence of the gem‑difluoro substitution on lipophilicity, hydrogen‑bonding capacity, and metabolic stability . The difluorocyclobutane ring introduces a significant electronic perturbation that cannot be replicated by hydrocarbon or mono‑fluoro analogs, making direct interchange impossible without altering the solubility profile, membrane permeability, and oxidative‑metabolism susceptibility of the downstream target molecule [1]. The quantitative evidence below demonstrates that these differences are measurable and functionally consequential for lead‑optimisation campaigns.

Quantitative Differentiation Evidence for 2-((Tert-butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic Acid (CAS 2097944-52-8) Versus Closest Analogs


Lipophilicity Modulation: 0.76 LogP Unit Reduction Relative to Non‑Fluorinated Boc‑Cyclobutylglycine

The (S)-enantiomer of the difluorocyclobutyl compound (CAS 2231664‑31‑4) exhibits a calculated LogP of 1.27, whereas the corresponding non‑fluorinated (S)-Boc‑cyclobutylglycine (CAS 155905‑77‑4) records a LogP of 2.03 . This 0.76‑unit decrease indicates that gem‑difluoro substitution on the cyclobutane ring markedly lowers lipophilicity, contrary to the typical lipophilicity increase observed with isolated fluoro‑substitution.

Lipophilicity LogP Physicochemical Properties

Molecular Weight and Hydrogen‑Bond Acceptor Count: Structural Differentiation from Boc‑Cyclobutylglycine

The target compound possesses a molecular weight of 265.25 g/mol and six hydrogen‑bond acceptor atoms (two fluorine atoms plus four oxygen atoms), whereas non‑fluorinated Boc‑cyclobutylglycine (CAS 811460‑95‑4) has a molecular weight of 229.27 g/mol and four hydrogen‑bond acceptors [1][2]. The addition of two fluorine atoms increases molecular weight by 35.98 g/mol (15.7%) and expands H‑bond acceptor capacity by 50%.

Molecular Weight Hydrogen Bond Acceptors Physicochemical Properties

Enantiomeric Availability: Discrete (R) and (S) Forms Enable Stereochemical SAR Studies

While the racemic mixture (CAS 2097944‑52‑8) is suitable for initial screening, the individual enantiomers are commercially available as (R)‑2‑((tert‑butoxycarbonyl)amino)‑2‑(3,3‑difluorocyclobutyl)acetic acid (CAS 2231663‑53‑7, 97% purity) and (S)‑2‑((tert‑butoxycarbonyl)amino)‑2‑(3,3‑difluorocyclobutyl)acetic acid (CAS 2231664‑31‑4, 97% purity, LogP 1.27) . This contrasts with many in‑class cyclobutyl amino acids where only single enantiomers or racemates are accessible, limiting stereochemical exploration.

Chirality Stereochemistry Enantiopure Building Blocks

Scalable Synthesis for Multi‑Gram Supply: Established Routes for 3,3‑Difluorocyclobutyl Building Blocks

A dedicated multigram synthetic approach for 3,3‑difluorocyclobutyl‑substituted building blocks has been published, demonstrating that ethyl 3,3‑difluorocyclobutanecarboxylate serves as a common intermediate for the preparation of carboxylic acids, amines, alcohols, and related derivatives [1]. This validated methodology ensures that the 3,3‑difluorocyclobutyl moiety—including the target Boc‑amino acid—can be sourced in quantities sufficient for lead‑optimisation programmes without reliance on custom synthesis for each campaign.

Scalable Synthesis Multigram Preparation Lead‑Oriented Synthesis

Optimal Application Scenarios for 2-((Tert-butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic Acid (CAS 2097944-52-8)


Peptide Lead Optimisation Requiring Fine‑Tuned Lipophilicity Without Introducing Aromatic Rings

When a peptide lead series suffers from excessive lipophilicity (e.g., LogD > 3) that drives hERG binding or phospholipidosis, incorporating the difluorocyclobutyl‑glycine residue can reduce LogP by ~0.76 units relative to the non‑fluorinated cyclobutyl analog, as demonstrated by the comparative LogP data [1]. This addresses the common medicinal‑chemistry challenge of balancing potency with safety liabilities, making CAS 2097944‑52‑8 a strategic procurement choice for teams facing lipophilicity‑driven attrition.

Stereochemical SAR Exploration Around a Conformationally Constrained Cyclobutane Scaffold

The commercial availability of both enantiomers—(R)‑CAS 2231663‑53‑7 and (S)‑CAS 2231664‑31‑4—at ≥97% purity enables systematic stereochemical SAR studies . This is especially valuable when a racemic peptide mimetic shows promising activity but the contribution of individual stereoisomers must be deconvoluted for IP strategy and selectivity optimisation. Procurement of the full stereochemical set from a single supplier streamlines logistics and ensures analytical consistency.

Metabolic Stability Enhancement in Peptide‑Based Therapeutics and Probe Molecules

The 3,3‑difluorocyclobutyl motif is recognised for its ability to block oxidative metabolism at the C3 position of the cyclobutane ring, a common site of cytochrome P450 attack [1]. By incorporating CAS 2097944‑52‑8 into a peptide or peptidomimetic backbone, researchers can introduce this metabolic shield without adding steric bulk, an advantage over larger cyclic substituents. This evidence‑backed metabolic stability benefit supports procurement for programmes where in vivo half‑life extension is a key objective.

Scalable Synthesis of Constrained Peptide Libraries for High‑Throughput Screening

The published multigram synthetic route to 3,3‑difluorocyclobutyl building blocks [1] ensures that CAS 2097944‑52‑8 can be reliably sourced in quantities sufficient for library construction. Unlike bespoke fluorinated amino acids that require custom synthesis with each order, this building block benefits from an established supply chain, reducing lead times and enabling cost‑effective parallel synthesis of conformationally constrained peptide libraries for high‑throughput biological screening.

Quote Request

Request a Quote for 2-((Tert-butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.